3-Azabicyclo[3.3.1]nonan-7-ylmethanol
Description
Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry
Bridged nitrogen heterocycles are a unique class of organic compounds characterized by a bicyclic system where the two rings share two non-adjacent atoms, known as bridgehead atoms, with at least one of these being a nitrogen atom. This structural feature imparts a three-dimensional rigidity that is highly sought after in drug design and other applications. Nitrogen-containing heterocycles are fundamental to life, forming the core of many natural products like vitamins and alkaloids. rsc.orgnih.gov In fact, an analysis of the U.S. FDA-approved drugs reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.org The prevalence of these structures in biologically active compounds is attributed to their stability and their ability to form hydrogen bonds, which is crucial for interactions with biological targets like DNA. nih.gov
The synthesis of these complex molecules has been a significant area of research, with transition metal-catalyzed C-H bond activation and functionalization providing efficient pathways to these scaffolds. rsc.org The ability to modify their solubility, lipophilicity, and polarity through the introduction of various functional groups makes them versatile tools for medicinal chemists. nih.gov
Overview of the 3-Azabicyclo[3.3.1]nonane Scaffold as a Core Structure
The 3-azabicyclo[3.3.1]nonane scaffold is a prominent member of the bridged nitrogen heterocycle family. This structure is found in a variety of complex natural products, particularly diterpene alkaloids. rsc.org Its versatile properties have made it an important target in medicinal chemistry. rsc.org For instance, derivatives of the azabicyclo[3.3.1]nonane moiety have been reported to possess a wide range of biological activities. nih.gov The 2-azabicyclo[3.3.1]nonane skeleton is present in several narcotic analgesics and marine alkaloids, while 3-azabicylo[3.3.1]nonane is the core substructure of the marine natural product, Haliclonin A. nih.gov
The synthesis of the 3-azabicyclo[3.3.1]nonane ring system is a topic of considerable interest in organic synthesis. researchgate.net Various synthetic strategies have been developed to construct this scaffold, often focusing on stereocontrolled methods to produce specific isomers. researchgate.net A notable one-pot synthesis involves a tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine (B145610). rsc.org
Importance of Functionalized Azabicyclo[3.3.1]nonanes, with Emphasis on the 7-ylmethanol Moiety
Functionalization of the 3-azabicyclo[3.3.1]nonane scaffold is key to unlocking its full potential. The introduction of functional groups at various positions on the bicyclic ring system allows for the fine-tuning of its chemical and biological properties. The presence of a derivatizable core enables chemical modifications aimed at improving the pharmaceutical properties of a biologically active compound without the need to redesign its entire synthesis. researchgate.net
The 7-ylmethanol moiety, specifically, introduces a primary alcohol group at the 7-position of the 3-azabicyclo[3.3.1]nonane ring. This hydroxyl group can serve as a handle for further chemical transformations, such as oxidation to the corresponding ketone or aldehyde, or nucleophilic substitution to introduce a wide array of other functional groups. evitachem.com This versatility makes 3-Azabicyclo[3.3.1]nonan-7-ylmethanol a valuable building block in the synthesis of more complex molecules. evitachem.com
Scope and Objectives of Research on this compound
Research on this compound and its derivatives is primarily driven by their potential applications in medicinal chemistry. The rigid bicyclic framework provides a well-defined three-dimensional structure that can be used to probe the binding sites of biological targets. The ability to introduce diverse functionality via the 7-ylmethanol group allows for the creation of libraries of compounds for screening against various diseases.
The objectives of current and future research in this area include the development of more efficient and stereoselective synthetic routes to this compound and its analogues. Furthermore, there is a strong focus on exploring the biological activities of these compounds, with the aim of identifying new therapeutic agents. The unique structural features of this compound class continue to make it an attractive and promising area for investigation in organic and medicinal chemistry.
Detailed Research Findings
| Research Area | Key Findings | References |
| Synthesis | The 3-azabicyclo[3.3.1]nonane scaffold can be synthesized via a one-pot tandem Mannich reaction from aromatic ketones, paraformaldehyde, and dimethylamine. | rsc.org |
| Synthesis | Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of substituted 3-azabicyclo[3.3.1]nonane derivatives. | researchgate.net |
| Biological Activity | The azabicyclo[3.3.1]nonane moiety is a privileged scaffold found in numerous bioactive natural products. | nih.gov |
| Biological Activity | Derivatives have been reported to exhibit cytotoxic properties, act as dopamine D3 receptor ligands, and show high sigma-2 receptor affinities. | nih.gov |
| Structural Significance | The 3-azabicyclo[3.3.1]nonane core is present in the marine natural product Haliclonin A. | nih.gov |
| Functionalization | The hydroxyl group of the 7-ylmethanol moiety can undergo oxidation and nucleophilic substitution, allowing for the synthesis of diverse derivatives. | evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-9-2-7-1-8(3-9)5-10-4-7/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMECHIGRCVWUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azabicyclo 3.3.1 Nonan 7 Ylmethanol and Its Precursor Scaffolds
General Approaches to the 3-Azabicyclo[3.3.1]nonane Skeleton
The synthesis of the 3-azabicyclo[3.3.1]nonane core has been approached through several strategic disconnections, leading to a variety of effective synthetic routes. These methods often involve cyclization reactions that form the characteristic bicyclic system.
Mannich-Type Cyclocondensation Reactions
The Mannich reaction and its variants are powerful tools for the construction of nitrogen-containing rings and have been extensively utilized in the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton. semanticscholar.orgacs.orgelsevierpure.com These reactions typically involve the condensation of an enolizable ketone, an amine, and an aldehyde, often formaldehyde (B43269).
A notable advancement in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives is the development of one-pot tandem Mannich annulation strategies. rsc.orgrsc.org This approach allows for the direct synthesis of the bicyclic scaffold from readily available starting materials. For instance, aromatic ketones can react with paraformaldehyde and dimethylamine (B145610) in a one-pot process to yield 3-azabicyclo[3.3.1]nonane derivatives in good yields, reaching up to 83%. rsc.orgrsc.org This method represents a significant improvement in efficiency over traditional multi-step sequences. rsc.org The reaction proceeds smoothly and has been demonstrated on a gram-scale without a significant loss of yield. rsc.org
| Starting Material (Aromatic Ketone) | Amine | Product | Yield (%) |
| Acetophenone | Dimethylamine | 3-Methyl-2-phenyl-3-azabicyclo[3.3.1]nonan-9-one | 71 |
| 4'-Methylacetophenone | Dimethylamine | 3-Methyl-2-(p-tolyl)-3-azabicyclo[3.3.1]nonan-9-one | 83 |
| 4'-Methoxyacetophenone | Dimethylamine | 2-(4-Methoxyphenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 75 |
| 4'-Chloroacetophenone | Dimethylamine | 2-(4-Chlorophenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 68 |
Table 1: Examples of 3-Azabicyclo[3.3.1]nonane Synthesis via Tandem Mannich Annulation rsc.org
Double Mannich reactions are a cornerstone for constructing the 3-azabicyclo[3.3.1]nonane framework, particularly when starting from cyclic ketones. researchgate.netnih.govthieme-connect.com This strategy involves the reaction of a cyclic ketone, such as a derivative of cyclohexanone (B45756) or piperidin-4-one, with a primary amine and two equivalents of formaldehyde. semanticscholar.orgresearchgate.net This process efficiently assembles the bicyclic system in a single step. For example, derivatives of 3-thia-7-azabicyclo[3.3.1]nonan-9-one have been synthesized through the double Mannich cyclization of tetrahydrothiopyran-4-one. researchgate.net Similarly, the reaction of cyclic β-keto esters with primary amines and formaldehyde, often using bis(aminol) ethers as formaldehyde surrogates, provides an efficient route to azabicyclo[3.3.1]nonanes. thieme-connect.com This method has been applied to the synthesis of analogues of the alkaloid methyl lycaconitine. thieme-connect.com
| Cyclic Ketone | Amine | Product |
| Tetrahydrothiopyran-4-one | Alkoxyalkylamines | 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones |
| 1-Allylpiperidin-4-one | Allylamine | N,N′-Diallylbispidinone |
| Ethyl 2-oxocyclohexanecarboxylate | Primary Amines | N-Substituted 3-azabicyclo[3.3.1]nonane derivatives |
Table 2: Synthesis of Azabicyclo[3.3.1]nonanes via Double Mannich Reactions elsevierpure.comresearchgate.netthieme-connect.com
Ritter Reaction-Based Syntheses of Bridged Azabicyclic Systems
The Ritter reaction provides a distinct pathway to bridged azabicyclic systems, including the 3-azabicyclo[3.3.1]nonane skeleton. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically involves the reaction of a carbocation source, such as an alkene or an alcohol, with a nitrile in the presence of a strong acid. wikipedia.orgnrochemistry.com The resulting nitrilium ion intermediate is then trapped intramolecularly to form the bicyclic ring system. For instance, the reaction of monoterpenes with nitriles under acidic conditions can afford 3-azabicyclo[3.3.1]non-2-enes. researchgate.net A key feature of this method is the generation of a stable carbocation that initiates the cyclization cascade. organic-chemistry.org While effective, traditional Ritter reactions often require harsh acidic conditions. nih.gov More recent developments have explored milder, photoredox-catalyzed approaches to achieve similar transformations. nih.gov
Intramolecular Nitrilium Ion Cyclizations
A closely related and powerful strategy for forming the 3-azabicyclo[3.3.1]nonane ring system is through intramolecular nitrilium ion cyclization. dntb.gov.uaresearcher.lifethieme-connect.comdntb.gov.ua This method is a key step in the enantioselective total synthesis of alkaloids like (–)-aristoquinoline. dntb.gov.uathieme-connect.com The synthesis often begins with a precursor containing both a nitrile group and a reactive site, such as a double bond, positioned for cyclization. Upon activation, typically with an acid, a nitrilium ion is formed, which then undergoes an intramolecular cyclization to construct the characteristic bicyclic framework. dntb.gov.uathieme-connect.com This approach allows for a high degree of stereocontrol in the synthesis of complex natural products. thieme-connect.com
Organocatalytic Cascade Processes for Enantioselective Scaffold Construction
The demand for enantiomerically pure compounds has driven the development of organocatalytic methods for the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold. thieme-connect.comthieme-connect.comresearchgate.net These methods often employ chiral organocatalysts to induce stereoselectivity in cascade reactions, leading to the formation of highly functionalized and enantioenriched bicyclic products. thieme-connect.comnih.gov One such approach involves a phosphonium (B103445) salt/Lewis acid relay catalysis system that facilitates an enantioselective cascade synthesis of azabicyclo[3.3.1]nonane systems from simple starting materials under mild conditions. thieme-connect.comthieme-connect.com This strategy offers a one-pot, metal-free alternative to traditional multi-step sequences and provides access to a diverse range of derivatives with excellent diastereoselectivities and enantioselectivities. thieme-connect.comthieme-connect.com
| Catalyst System | Starting Materials | Product Type | Key Features |
| Phosphonium Salt / Lewis Acid Relay | Aldehydes, Amines, α,β-Unsaturated Esters | Azabicyclo[3.3.1]nonane systems | One-pot, organocatalytic, high yields, excellent diastereo- and enantioselectivity |
| Modularly Designed Organocatalysts (MDOs) | (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxo-hept-5-enals | 3-Oxabicyclo[3.3.1]nonan-2-ones | Domino Michael-hemiacetalization-Michael reaction, high stereoselectivity |
Table 3: Organocatalytic Approaches to Bicyclo[3.3.1]nonane Scaffolds thieme-connect.comnih.gov
Diels-Alder Reactions in Bicyclo[3.3.1]nonane Synthesis
The Diels-Alder reaction is a powerful and widely utilized pericyclic reaction for the formation of six-membered rings, making it a cornerstone in the synthesis of the bicyclo[3.3.1]nonane skeleton. scholaris.ca This [4+2] cycloaddition provides a robust method for creating the fused ring system with a high degree of stereocontrol. royalsocietypublishing.org Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully applied to construct this structural motif. cdnsciencepub.comcdnsciencepub.com
In a typical intermolecular approach, a substituted cyclohexene (B86901) derivative acts as the dienophile, reacting with a suitable diene. The choice of reactants allows for the introduction of various substituents on the resulting bicyclic frame, which can then be elaborated into the target azabicycle. For instance, the reaction between a diene and a dienophile can yield a bicyclo[3.3.1]nonenone adduct, a versatile intermediate for further modifications. cdnsciencepub.com
The intramolecular Diels-Alder (IMDA) reaction offers an alternative and often highly efficient route. scholaris.caaalto.fi In this strategy, a triene precursor containing both the diene and dienophile moieties connected by a tether is synthesized. Upon heating or in the presence of a catalyst, the triene undergoes cyclization to form the bicyclo[3.3.1]nonane core. The stereochemical outcome of the IMDA reaction is often predictable, favoring the formation of an endo addition product. scholaris.ca The versatility of this approach allows for the synthesis of complex, polycyclic molecules containing the bicyclo[3.3.1]nonane framework. scholaris.caresearchgate.net
| Diels-Alder Strategy | Description | Key Features | Reference |
| Intermolecular | Reaction between a distinct diene and a dienophile (e.g., substituted cyclohexene). | Versatile for introducing a variety of substituents. | cdnsciencepub.com |
| Intramolecular (IMDA) | Cyclization of a single molecule (a triene) containing both diene and dienophile functionalities. | Often proceeds with high stereoselectivity, forming bridged-ring adducts. | scholaris.cacdnsciencepub.com |
Specific Synthetic Routes to 3-Azabicyclo[3.3.1]nonan-7-ylmethanol and its Substituted Analogs
The synthesis of the title compound can be achieved through several specific pathways, primarily involving the reduction of key precursors or the derivatization of an existing bicyclic structure.
Reduction of carbonyl and imine functionalities is a fundamental strategy for installing the alcohol and amine groups present in the target molecule and its precursors. The choice of reducing agent is critical for achieving the desired selectivity.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including esters and carboxylic acids, into primary alcohols. masterorganicchemistry.comic.ac.uk This makes it an ideal reagent for the synthesis of the this compound moiety from a precursor containing a carboxylic acid or ester group at the C-7 position. masterorganicchemistry.com
The general transformation involves the reduction of a C-7 carboxylate, such as methyl 3-azabicyclo[3.3.1]nonane-7-carboxylate, with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.comyoutube.com This reaction proceeds via the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. Subsequent workup with water protonates the resulting alkoxide to yield the primary alcohol. Due to its high reactivity, LiAlH₄ must be handled with care under anhydrous conditions. ic.ac.uk
A plausible synthetic step is the reduction of a compound like tert-butyl 7-endo-(hydroxymethyl)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, which would be derived from the corresponding carboxylic acid.
Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent than LiAlH₄, commonly used for the reduction of aldehydes and ketones to the corresponding alcohols. thieme-connect.com In the context of 3-azabicyclo[3.3.1]nonane synthesis, NaBH₄ is frequently employed to reduce a ketone at the C-7 or C-9 position. lookchem.comresearchgate.netoup.com
For example, the reduction of a precursor like 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one with sodium borohydride yields the corresponding alcohol, 3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol, typically as a mixture of epimers. researchgate.net The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group, often leading to a preferred diastereomer. thieme-connect.comlookchem.com The reduction of a ketone at the C-7 position of the 3-azabicyclo[3.3.1]nonane skeleton would similarly yield the secondary alcohol, 3-azabicyclo[3.3.1]nonan-7-ol. While this is not the final target compound, this secondary alcohol is a key intermediate that can be used in the synthesis of other derivatives.
| Reducing Agent | Precursor Functional Group | Product Functional Group | Typical Use in Synthesis | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Primary Alcohol | Conversion of a C-7 ester/acid to the methanol (B129727) group. | masterorganicchemistry.comic.ac.uk |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Reduction of a C-7 ketone to a C-7 alcohol intermediate. | lookchem.comresearchgate.net |
An alternative approach to the synthesis of this compound involves the introduction of the methanol group onto a pre-existing 3-azabicyclo[3.3.1]nonane scaffold. One effective method for this transformation is a two-step sequence involving a Wittig reaction followed by hydroboration-oxidation.
First, a Wittig reaction is performed on a 3-azabicyclo[3.3.1]nonan-7-one precursor. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphonium ylide, such as methyltriphenylphosphonium (B96628) bromide, to convert the ketone into an exocyclic alkene (a methylene (B1212753) group). unipa.it The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org
In the second step, the newly formed exocyclic double bond is subjected to a hydroboration-oxidation reaction. unipa.it Treatment with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide and sodium hydroxide, results in the anti-Markovnikov addition of water across the double bond. This regioselectivity ensures the formation of the desired primary alcohol, the -ylmethanol moiety, at the C-7 position. unipa.it
Another potential strategy for C1-functionalization is rhodium-catalyzed hydroformylation. acs.orgresearchgate.net This reaction introduces both a hydrogen atom and a formyl group (-CHO) across a double bond. Applying this to a precursor such as 3-azabicyclo[3.3.1]non-6-ene could potentially install a formyl group at the C-7 position, which can then be readily reduced to the target methanol group using a mild reducing agent like sodium borohydride.
A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnection is the C-7-CH₂OH bond, which simplifies the target molecule to a C-7 functionalized 3-azabicyclo[3.3.1]nonane precursor.
The retrosynthetic pathway can be envisioned as follows:
Functional Group Interconversion: The target primary alcohol can be traced back to a C-7 carboxylic acid or ester via a reduction step (e.g., with LiAlH₄). This precursor, 3-azabicyclo[3.3.1]nonane-7-carboxylic acid, is a key intermediate.
Ring Construction: The 3-azabicyclo[3.3.1]nonane core itself can be disconnected through several established methods. A common approach is the double Mannich reaction, which condenses a piperidone derivative, an amine, and formaldehyde to build the bicyclic system. For the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton, a suitable piperidine (B6355638) derivative would be a key starting material.
Alternative Ring Construction: As discussed previously, a Diels-Alder cycloaddition represents another powerful strategy for forming the bicyclic core, leading back to simpler acyclic or monocyclic precursors.
This analysis highlights that the synthesis of 3-azabicyclo[3.3.1]nonane-7-carboxylic acid or its esters is a critical step towards obtaining the final target molecule.
Chemical Transformations and Derivatization of 3 Azabicyclo 3.3.1 Nonan 7 Ylmethanol
Reactions Involving the Hydroxyl Group
The primary hydroxyl group of 3-azabicyclo[3.3.1]nonan-7-ylmethanol is a versatile handle for introducing a variety of functional groups through esterification, etherification, oxidation, and halogenation reactions.
Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, typically in the presence of a suitable catalyst or coupling agent. For instance, reaction with activated carboxylic acids in the presence of phosphorus oxychloride and pyridine (B92270) can yield the corresponding oxime esters in good yields. researchgate.net
Etherification, the formation of an ether linkage, can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
A one-pot synthesis of cyclic ethers, including oxetanes, has been reported using a Williamson etherification protocol. acs.org This method involves the conversion of a primary alcohol to an iodide followed by treatment with a base. acs.org
Table 1: Examples of Esterification and Etherification Reactions
| Reactant | Reagent(s) | Product Type | Reference |
| 3-Azabicyclo[3.3.1]nonan-9-one oxime | Activated carboxylic acids, POCl₃, pyridine | Oxime ester | researchgate.net |
| Diol | Appel reaction (iodide formation), base | Oxetane | acs.org |
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. evitachem.com The choice of oxidant and reaction conditions determines the extent of oxidation. Milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.
The use of nitroxyl (B88944) radicals, such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), has been shown to be highly effective for the catalytic oxidation of alcohols to their corresponding carbonyl compounds. capes.gov.brorganic-chemistry.org These catalysts can be used in conjunction with a co-oxidant, such as a copper(I) salt and ambient air, to achieve efficient and selective oxidation of a wide range of alcohols, including primary and secondary, benzylic, and aliphatic alcohols. organic-chemistry.orgqub.ac.uk
Table 2: Oxidation of Alcohols using ABNO Catalysis
| Substrate | Catalyst System | Product | Conditions | Reference |
| Primary/Secondary Alcohols | (MeObpy)CuOTf/ABNO | Aldehyde/Ketone | Ambient air, room temperature | organic-chemistry.org |
| Primary/Secondary Alcohols | Fe(NO₃)₃·9H₂O/ABNO | Aldehyde/Ketone | Ambient air, room temperature | organic-chemistry.org |
| Diols | Cu/ABNO | Lactone | Ambient air | organic-chemistry.org |
The hydroxyl group can be converted to a halogen, a useful functional group for further synthetic transformations. This can be achieved using various halogenating agents. For example, treatment with thionyl chloride or phosphorus halides can yield the corresponding chloro or bromo derivatives. The Appel reaction provides a method for converting alcohols to alkyl halides using a phosphine (B1218219) and a carbon tetrahalide. acs.org
Reactions Involving the Secondary Amine Functionality
The secondary amine in the 3-azabicyclo[3.3.1]nonane ring system is nucleophilic and can readily participate in a variety of bond-forming reactions.
N-alkylation introduces an alkyl group onto the nitrogen atom. This can be accomplished by reacting the amine with an alkyl halide or by reductive amination with an aldehyde or ketone. Successful alkylation of the ring nitrogen atom of azabicyclononanes has been confirmed by NMR spectroscopy, showing downfield shifts of the 13C resonances of the adjacent ring carbons. mdpi.com
N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. evitachem.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Amides can be synthesized through the coupling of the secondary amine with carboxylic acids using standard peptide coupling reagents or by reaction with acid chlorides. nih.gov The synthesis of a variety of N-tboc protected 3,7-diazabicyclo[3.3.1]nonane carboxamides has been achieved through the aminolysis of N-tboc-bispidine with various carboxylic acid chlorides. nih.gov
Ureas are formed by the reaction of the amine with an isocyanate or by using phosgene (B1210022) or its equivalents to generate an isocyanate in situ, which then reacts with another amine. nih.gov A variety of synthetic methodologies have been developed for the preparation of urea (B33335) derivatives. nih.gov
Sulfonamides are prepared by reacting the amine with a sulfonyl chloride in the presence of a base. mdpi.com For example, the reaction of 2-azabicyclo-nonanes with arylsulfonyl chlorides in the presence of 4-DMAP has been used to prepare sulfonamides. mdpi.com The nature of the hydrogen bond acceptor system, whether a carboxamide, sulfonamide, or urea, can significantly impact the biological activity of the resulting molecule. nih.gov
Table 3: Synthesis of Amides, Ureas, and Sulfonamides
| Starting Material | Reagent(s) | Product Type | Reference |
| N-tboc-bispidine | Carboxylic acid chlorides | N-tboc protected carboxamides | nih.gov |
| Amine | Isocyanate | Urea | nih.gov |
| 2-Azabicyclo-nonane | Arylsulfonyl chloride, 4-DMAP | Sulfonamide | mdpi.com |
Quaternization of the Nitrogen Atom
The nitrogen atom at the 3-position of the 3-azabicyclo[3.3.1]nonane ring system is a tertiary amine. As such, its lone pair of electrons is available for reaction with electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, converts the neutral amine into a permanently charged cationic species.
The reaction typically involves treating the parent compound with an alkylating agent, such as an alkyl halide. The nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming a new carbon-nitrogen bond. This transformation significantly alters the molecule's physical and chemical properties, including its solubility and biological interactions. The general preference for 3-azabicyclo[3.3.1]nonanones is a twin-chair conformation with substituents in equatorial orientations to minimize steric hindrance. chemijournal.com In the protonated state, the bicyclic system can exhibit unique intramolecular interactions, such as dihydrogen bonds. rsc.org
Table 1: Potential Quaternizing Agents and Corresponding Products
| Quaternizing Agent | Product Name |
|---|---|
| Methyl iodide (CH₃I) | 7-(Hydroxymethyl)-3-methyl-3-azoniabicyclo[3.3.1]nonane iodide |
| Ethyl bromide (CH₃CH₂Br) | 3-Ethyl-7-(hydroxymethyl)-3-azoniabicyclo[3.3.1]nonane bromide |
Functionalization at Other Positions of the Azabicyclo[3.3.1]nonane Ring System
Beyond modifications at the nitrogen and the existing hydroxymethyl group, the carbocyclic portion of the 3-azabicyclo[3.3.1]nonane ring can also be functionalized. These transformations allow for the introduction of diverse substituents, further expanding the chemical space and potential applications of this scaffold.
Nucleophilic Substitutions and Additions
Nucleophilic reactions provide a powerful tool for functionalizing the bicyclic core. These can involve the substitution of a leaving group derived from the C7-hydroxymethyl function or additions to a carbonyl group if present at other positions, such as C9.
The primary alcohol of this compound can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then susceptible to nucleophilic attack (S_N2 reaction) by a wide range of nucleophiles. This two-step sequence allows for the replacement of the hydroxyl group with other functionalities. For instance, studies on related 3-azabicyclo[3.3.1]nonan-9-ol systems show that O-acetyl and O-mesyl derivatives can be converted to the corresponding iodides and azides by reaction with potassium iodide and sodium azide, respectively. researchgate.net
Furthermore, related structures containing a ketone, such as 3-azabicyclo[3.3.1]nonan-9-one, readily undergo nucleophilic addition reactions at the carbonyl carbon. Condensation with nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) hydrate (B1144303) leads to the formation of oximes, hydrazones, and azines. pleiades.online This highlights a common strategy for functionalizing the C9 position within this bicyclic family.
Table 3: Examples of Nucleophilic Reactions on the Azabicyclononane Ring
| Starting Functionality | Reagent(s) | Reaction Type | Resulting Functionality | Reference |
|---|---|---|---|---|
| C7-Hydroxyl | 1. TsCl, Pyridine2. NaI | Nucleophilic Substitution | C7-Iodomethyl | researchgate.net |
| C7-Hydroxyl | 1. MsCl, Et₃N2. NaN₃ | Nucleophilic Substitution | C7-Azidomethyl | researchgate.net |
| C9-Ketone | H₂NOH | Nucleophilic Addition (Condensation) | C9-Oxime | pleiades.online |
Computational Chemistry Studies on 3 Azabicyclo 3.3.1 Nonan 7 Ylmethanol and Its Analogs
Molecular Mechanics (MMX) Calculations for Conformational Energy Landscapes
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly effective for assessing the conformational landscapes of flexible systems like the 3-azabicyclo[3.3.1]nonane scaffold. This bicyclic system can theoretically exist in several conformations, primarily the twin-chair (or chair-chair, CC) and the chair-boat (CB) forms.
Research on various derivatives of 3-azabicyclo[3.3.1]nonane has shown that the twin-chair conformation is generally the most stable. researchgate.net However, the energy difference between the CC and CB forms is often small, and the preferred conformation can be influenced by the nature and position of substituents. For instance, in the parent bicyclo[3.3.1]nonane, the CC conformer is favored. The introduction of a nitrogen atom at the 3-position leads to a lone pair of electrons whose repulsion with the endo proton at C7 can cause a slight flattening of the piperidine (B6355638) ring in the CC conformation. researchgate.net
Molecular mechanics calculations on 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols have been used in conjunction with NMR spectroscopy to study their structure, indicating a preference for the CC conformation. researchgate.net In N-acyl-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, NMR data supported by computational insights suggest a twin-chair conformation, but with partial flattening at the nitrogen end to alleviate steric strain. researchgate.net These studies underscore the utility of MM calculations in providing a foundational understanding of the conformational energies within this class of compounds.
| Compound/Analog | Method | Most Stable Conformation | Energy Difference (CC vs. CB) (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonan-9-one | DFT | Twin-Chair (CC) | ~1.0 | researchgate.net |
| 3-Azabicyclo[3.3.1]nonanes (general) | - | Twin-Chair (CC) | - | researchgate.net |
| N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes | NMR/Computational | Twin-Chair (CC) with flattening | - | researchgate.net |
Table 1. Comparative conformational energies for 3-azabicyclo[3.3.1]nonane analogs. The data illustrates the general preference for the twin-chair conformation.
Ab Initio and Density Functional Theory (DFT) Calculations
For a more nuanced and accurate description of the electronic structure and energetics, researchers employ higher-level computational methods such as ab initio and Density Functional Theory (DFT).
Exploration of Potential Energy Surfaces and Inversion Barriers
Ab initio and DFT calculations have been applied to investigate the potential energy surfaces of bicyclo[3.3.1]nonane and its heteroanalogs. For bicyclo[3.3.1]nonan-9-one, DFT studies have calculated the free energy difference between the CC and CB conformers to be approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This relatively low barrier indicates that the molecule can interconvert between conformations.
In protonated 3-azabicyclo[3.3.1]nonane, calculations have revealed the formation of a dihydrogen bond between the -CH and -NH+ hydrogens, which results in an energy lowering of 4.24 kcal/mol and demonstrates the covalent character of this interaction. rsc.org Such detailed insights into intramolecular interactions are crucial for understanding the stability and reactivity of these systems. Furthermore, DFT has been used to study the polymorphism of derivatives like 3-azabicyclo[3.3.1]nonane-2,4-dione, helping to rationalize why certain hydrogen-bonding motifs are favored in the crystal structure. rsc.orgucl.ac.uk
The nitrogen atom in the 3-position introduces the possibility of nitrogen inversion. Computational studies on N-substituted norgranatanones (9-azabicyclo[3.3.1]nonan-3-ones) have been used to investigate the N-invertomer distributions, which is a critical aspect of their stereochemistry. academie-sciences.fr These high-level calculations provide essential data on the energy barriers associated with both ring inversion and nitrogen inversion, which are fundamental to the dynamic behavior of these molecules.
Prediction of Spectroscopic Parameters
A significant application of DFT is the prediction of spectroscopic data, which can be used to validate experimental findings and assign complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable strategy for predicting NMR chemical shifts. nih.gov
For derivatives of 3-azabicyclo[3.3.1]nonane, computational methods have been successfully used to predict ¹H and ¹³C NMR chemical shifts. academie-sciences.frtandfonline.com For example, in 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, calculations have aided in the structural elucidation and conformational analysis based on NMR data. researchgate.net Similarly, for 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, experimental IR and NMR data are often interpreted with the aid of computational results to confirm the molecular structure and conformation. tandfonline.com The IR spectra of various 3-azabicyclo[3.3.1]nonane derivatives have been documented, with characteristic peaks for N-H and C=O stretching vibrations being identified and understood through their structural context. tandfonline.comgoogle.com
| Analog | Method | Predicted Parameter | Value | Reference |
| 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one | Experimental | ¹H NMR (H-2a, H-4a) | 4.39 ppm | tandfonline.com |
| 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one | Experimental | ¹³C NMR (C-9) | 217.99 ppm (for a similar analog) | tandfonline.com |
| 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one | Experimental | IR (C=O stretch) | 1708 cm⁻¹ | tandfonline.com |
| Granatanone (N-methyl-9-azabicyclo[3.3.1]nonan-3-one) | DFT/GIAO | ¹³C NMR | Predicted values used to determine N-invertomer ratios | academie-sciences.fr |
Table 2. Examples of experimental and computationally-supported spectroscopic data for 3-azabicyclo[3.3.1]nonane analogs.
Docking and Molecular Dynamics Simulations (Contextualizing Scaffold Interactions)
The rigid bicyclic structure of the 3-azabicyclo[3.3.1]nonane scaffold makes it an attractive pharmacophore in drug design. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme.
Analogs of 3-azabicyclo[3.3.1]nonane have been the subject of docking studies to explore their potential as therapeutic agents. For example, the scaffold is recognized for its structural similarity to memantine, an NMDA receptor antagonist, suggesting its potential in the treatment of neurodegenerative diseases. rsc.org Docking studies have been performed on various derivatives to predict their binding affinity and mode of interaction with biological targets. For instance, N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives have been docked against targets like the COVID-19 main protease to evaluate their potential inhibitory activity.
Molecular dynamics simulations can further refine the understanding obtained from docking by modeling the dynamic behavior of the ligand-receptor complex over time. Although specific MD simulation studies on 3-Azabicyclo[3.3.1]nonan-7-ylmethanol are not prominent, the general principles derived from simulations of its analogs are applicable. These simulations provide insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding. The rigidity of the 3-azabicyclo[3.3.1]nonane core is a key feature in these simulations, as it reduces the entropic penalty of binding, potentially leading to higher affinity interactions.
Applications of the 3 Azabicyclo 3.3.1 Nonane Scaffold in Organic Synthesis and Ligand Design
As Chiral Auxiliaries in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the 3-azabicyclo[3.3.1]nonane skeleton make it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a chemical reaction to proceed with a high degree of stereoselectivity.
Derivatives of 3-azabicyclo[3.3.1]nonane have been employed to control the stereochemical outcome of various reactions. For instance, a chiral template featuring a 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton has been successfully used in superstoichiometric amounts in photochemical and radical reactions. acs.org This template utilizes a lactam binding site to pre-coordinate substrates through hydrogen bonding, thereby inducing enantioselectivity. acs.org The remarkable spatial proximity of a substituent at the 7-position to the bound substrate is a key feature of this system. acs.org
The development of new chiral amines based on the 9-azabicyclo[3.3.1]nonane skeleton, such as (1R,2S,5R,6S)-2,6-dimethyl-9-azabicyclo[3.3.1]nonane, further highlights the utility of this scaffold in creating asymmetric environments for chemical transformations. clockss.org These chiral amines and their derivatives are being investigated for their applications in asymmetric synthesis. clockss.org
As Core Scaffolds for Complex Molecular Architectures
The 3-azabicyclo[3.3.1]nonane ring system serves as a fundamental building block for the construction of more intricate and biologically relevant molecules. rsc.org Its robust structure can be readily functionalized, allowing for the synthesis of diverse compound libraries and the total synthesis of complex natural products.
Natural Product Synthesis (e.g., Diterpene Alkaloids)
The 3-azabicyclo[3.3.1]nonane motif is a core substructure in numerous natural products, particularly in complex diterpene alkaloids. rsc.org Examples of such natural products include atisine, spiratine A, and chasmanine. rsc.org The presence of this scaffold in these molecules underscores its importance in medicinal chemistry. rsc.org
Synthetic strategies targeting these complex natural products often involve the construction of the 3-azabicyclo[3.3.1]nonane skeleton as a key step. For example, the total synthesis of the alkaloid aristoquinoline (B15135270) has been achieved through a route that includes an intramolecular nitrilium ion cyclization to form the characteristic azabicyclo[3.3.1]nonane ring system. researchgate.net Furthermore, synthetic studies toward haliclonin A have focused on constructing the 3-azabicyclo[3.3.1]nonane skeleton with a bridge that forms a 17-membered ring. orcid.org The development of methods to access the indole-fused azabicyclo[3.3.1]nonane framework is also of significant interest, as this motif is common in many biologically important indole-based alkaloids. rsc.org
Building Blocks for Libraries of Diverse Compounds
The 3-azabicyclo[3.3.1]nonane scaffold is a valuable starting point for the generation of libraries of diverse compounds for drug discovery and medicinal chemistry. rsc.orgresearchgate.net Its three-dimensional nature provides access to a region of chemical space that is often underexplored by more planar molecules.
A variety of synthetic methods have been developed to produce functionalized 3-azabicyclo[3.3.1]nonane derivatives. A facile one-pot synthesis via a tandem Mannich reaction allows for the direct creation of these scaffolds from aromatic ketones, paraformaldehyde, and dimethylamine (B145610). rsc.orgrsc.org This approach has been utilized to create building blocks for drug discovery. rsc.org Additionally, a bridged Ritter reaction has been employed to generate a library of compounds containing either the 3-azabicyclo[3.3.1]nonane or 3-azabicyclo[3.3.1]non-3-ene core architecture. researchgate.net These compounds are being explored for their biological properties due to the prevalence of these core structures in bioactive alkaloids. researchgate.net
The synthesis of 2-azabicyclo[3.3.1]nonanes from simple pyrroles through a combined photochemical and palladium-catalyzed approach further demonstrates the versatility of this bicyclic system in creating diverse molecular structures relevant to medicinal chemistry. nih.govd-nb.info
In the Design and Synthesis of Ligands for Metal Catalysis
The nitrogen atom within the 3-azabicyclo[3.3.1]nonane framework, along with the potential for substitution at various positions, makes this scaffold an attractive platform for the design of ligands for metal catalysis. These ligands can coordinate with metal centers to form complexes with unique catalytic properties.
Ruthenium Complexes as Photocatalysts
Ruthenium complexes are well-known for their applications in photocatalysis. While specific examples detailing 3-azabicyclo[3.3.1]nonan-7-ylmethanol as a ligand in ruthenium photocatalysts are not prevalent in the searched literature, the broader class of ruthenium polypyridyl complexes with two-photon absorption capabilities are being explored for near-infrared light-driven photocatalysis. osti.gov These complexes can participate in both energy-transfer and photoredox reactions. osti.gov The design of ligands for such complexes is crucial for tuning their electronic and photocatalytic properties. osti.gov The general principles of ligand design for ruthenium complexes, which often involve nitrogen-containing heterocycles, suggest the potential for 3-azabicyclo[3.3.1]nonane derivatives to be incorporated into such systems.
Other Metal-Ligand Coordination
The 3-azabicyclo[3.3.1]nonane scaffold and its hetero-analogues, such as 3,7-diazabicyclo[3.3.1]nonanes (bispidines), are effective bidentate ligands for transition metal complexes. researchgate.net The rigid bicyclic structure holds the nitrogen atoms in close proximity, facilitating the formation of stable chelate rings with metal ions like Cu(II), Ni(II), Pd(II), and Zn(II). researchgate.net
Derivatives of 9-azabicyclo[3.3.1]nonane have been synthesized to act as ligands for various applications. For instance, new bridgehead substituted azabicyclo[3.3.1]nonane derivatives have been developed as potent and selective α7 nicotinic ligands. acs.org Additionally, the synthesis of ruthenium complexes with various ligands, including phosphine (B1218219) and diamine ligands, is a broad area of research, with applications in asymmetric catalysis. google.com The structural features of 3-azabicyclo[3.3.1]nonane derivatives make them promising candidates for incorporation into such metal-ligand systems.
As Components in Supramolecular Chemistry
The rigid, V-shaped structure of the 3-azabicyclo[3.3.1]nonane framework makes it an appealing scaffold for the construction of complex supramolecular architectures. vu.ltvu.lt This bicyclic system, composed of two fused cyclohexane (B81311) rings, offers a predictable and tunable platform for creating molecules capable of self-assembly and molecular recognition. vu.ltvu.lt The conformational preferences of the scaffold, which can exist in chair-chair, boat-chair, or boat-boat forms, are influenced by the substitution pattern, particularly at the 3- and 7-positions. vu.lt This allows for the precise spatial arrangement of functional groups, a key aspect in the design of supramolecular systems.
While extensive research on the supramolecular behavior of the parent 3-azabicyclo[3.3.1]nonane and its derivatives exists, specific studies focusing on this compound are limited in the current body of scientific literature. However, based on the known principles of supramolecular chemistry and the documented behavior of analogous functionalized bicyclic compounds, the role of the hydroxymethyl (-CH₂OH) group at the 7-position can be logically inferred. This functional group is expected to be a key player in directing self-assembly through hydrogen bonding.
The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional intermolecular interactions. In the context of the 3-azabicyclo[3.3.1]nonane scaffold, the -7-ylmethanol substituent would introduce a primary site for hydrogen bonding, enabling the formation of various supramolecular assemblies such as chains, sheets, or more complex three-dimensional networks. The nitrogen atom at the 3-position can also act as a hydrogen bond acceptor, further contributing to the formation of intricate hydrogen-bonding motifs.
Research on related 3-azabicyclo[3.3.1]nonane derivatives provides insight into the potential supramolecular behavior of this compound. For instance, studies on 3-azabicyclo[3.3.1]nonane-2,4-dione have revealed its propensity for polymorphism, a phenomenon governed by different hydrogen bonding patterns. nih.govacs.org This compound can form both catemer-based structures and hydrogen-bonded dimers, highlighting the versatility of the scaffold in forming diverse supramolecular arrangements. nih.govacs.orgscispace.com The introduction of a hydroxymethyl group is anticipated to add another layer of complexity and control over these self-assembly processes.
Furthermore, the 3-azabicyclo[3.3.1]nonane framework has been successfully employed in the design of molecular tweezers, ion receptors, and metallocycles. rsc.org These applications rely on the pre-organized geometry of the bicyclic system to create specific binding pockets for guest molecules. The functionalization at the 7-position with a hydroxymethyl group could be leveraged to introduce specific recognition sites, enhancing the selectivity and binding affinity of such host molecules.
In the solid state, the interplay of hydrogen bonds involving the hydroxymethyl group and the bicyclic nitrogen atom would likely dictate the crystal packing. For example, in the crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds to form inversion dimers, which then assemble into supramolecular chains. The introduction of a hydroxymethyl group would provide an additional and potent hydrogen bonding site, likely leading to even more intricate and robust networks.
The table below summarizes the types of supramolecular interactions and structures observed in various 3-azabicyclo[3.3.1]nonane derivatives, providing a basis for predicting the behavior of this compound.
| Derivative | Functional Groups Involved in Supramolecular Assembly | Observed Supramolecular Structures |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | Imide N-H, Carbonyl C=O | Catemers, Dimers, Solvates nih.govacs.org |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives | Amine N-H, Carbonyl C=O, Aryl groups | Chains, Sheets (via hydrogen bonding and π-π stacking) |
| Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate | N-H, C=O, C-H, Phenyl F | Inversion dimers, Supramolecular chains |
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Methodologies
Current syntheses of the 3-azabicyclo[3.3.1]nonane core often rely on classical multi-step procedures like the Mannich reaction, involving the condensation of ketones, aldehydes, and amines. researchgate.net For instance, the synthesis of related 9-oxo derivatives can be achieved through Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates. researchgate.net The subsequent reduction of a ketone precursor is a common step to install the hydroxymethyl group, often using reagents like lithium aluminum hydride (LiAlH4). psu.edu
Future research should prioritize the development of more efficient and sustainable synthetic routes. Key areas for exploration include:
Catalytic Approaches: Investigating novel organocatalytic or transition-metal-catalyzed reactions could significantly shorten synthetic sequences and improve yields. Organocatalytic domino reactions have already proven effective for synthesizing related oxabicyclo[3.3.1]nonane systems with high stereoselectivity. nih.govnih.gov
Green Chemistry Principles: The implementation of greener solvents, reducing the use of hazardous reagents, and designing one-pot syntheses would enhance the environmental profile of the synthesis.
Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Biocatalysis: Employing enzymes for key transformations, such as the stereoselective reduction of a ketone precursor to the desired alcohol, could provide a highly sustainable alternative to metal hydride reagents.
Exploration of Novel Derivatization Pathways and Functional Group Transformations
The 3-Azabicyclo[3.3.1]nonan-7-ylmethanol scaffold possesses two key functional handles: a secondary amine and a primary alcohol. These groups offer numerous opportunities for derivatization to access a diverse range of new chemical entities.
Future research should systematically explore novel derivatization pathways. The secondary amine can be functionalized through N-acylation, N-alkylation, N-arylation, and sulfonylation to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity. nih.gov The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether, providing further points for diversification. evitachem.com These transformations are crucial for building libraries of compounds for screening in medicinal chemistry and materials science. enaminestore.com
Table 1: Potential Functional Group Transformations for this compound
| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential Application |
| Secondary Amine | Acyl Halides / Anhydrides | Amide | Modulating biological activity, Ligand design nih.gov |
| Secondary Amine | Alkyl Halides (Reductive Amination) | Tertiary Amine | Tuning basicity and lipophilicity |
| Secondary Amine | Aryl Halides (Buchwald-Hartwig) | N-Aryl Amine | Accessing novel chemical space for medicinal chemistry |
| Secondary Amine | Sulfonyl Chlorides | Sulfonamide | Creating bioisosteres, Hydrogen bond donors/acceptors nih.gov |
| Primary Alcohol | Oxidizing Agents (e.g., PCC, DMP) | Aldehyde | Intermediate for further C-C bond formation |
| Primary Alcohol | Strong Oxidizing Agents (e.g., KMnO4) | Carboxylic Acid | Introducing acidic group, conjugation handle |
| Primary Alcohol | Carboxylic Acids (Fischer Esterification) | Ester | Prodrug strategies, modifying polarity |
| Primary Alcohol | Alkyl Halides (Williamson Ether Synthesis) | Ether | Enhancing metabolic stability |
Advanced Computational Modeling for Predictive Design
Computational chemistry is a powerful tool for understanding and predicting the behavior of complex molecules. For the 3-azabicyclo[3.3.1]nonane scaffold, conformational analysis is critical, as it can adopt different arrangements like chair-chair and chair-boat conformations, which significantly impacts its properties and interactions. researchgate.netresearchgate.net
Future research should leverage advanced computational modeling for the predictive design of novel derivatives.
Conformational Analysis: Using Density Functional Theory (DFT) and other ab initio methods to predict the most stable conformations of new derivatives and understand the influence of different substituents on the ring geometry. researchgate.net
Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and dynamics simulations can predict the binding modes of derivatives with biological targets such as G-protein coupled receptors, ion channels, and enzymes. acs.orgnih.gov This approach has been used to understand the interaction of related scaffolds with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
Predictive Reaction Modeling: Computational models can be used to predict the stereochemical outcome of reactions, guiding the development of synthetic strategies for specific isomers.
Design of Highly Stereoselective Syntheses for Specific Isomers
The this compound structure contains multiple stereogenic centers, meaning it can exist as various stereoisomers. The specific stereochemistry is often crucial for biological activity, as demonstrated in related phenylmorphan (B1201687) compounds where different diastereomers exhibit distinct pharmacological profiles. nih.govmdpi.com The (1R,5S,7s) isomer of the title compound is noted as a specific building block in chemical catalogs. enaminestore.comenaminestore.com
A major focus for future research must be the development of highly stereoselective synthetic routes to access single, pure isomers.
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising strategy. Organocatalytic Michael additions have been successfully employed for the enantioselective synthesis of related bicyclic systems. rsc.org
Chiral Pool Synthesis: Starting from readily available chiral precursors to control the stereochemistry of the final product.
Substrate-Controlled Diastereoselective Reactions: Designing syntheses where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent transformations.
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of isomers.
Expanding the Utility of the this compound Scaffold in Emerging Fields of Chemical Research
While the 3-azabicyclo[3.3.1]nonane scaffold has been explored primarily within medicinal chemistry, its unique properties suggest potential applications in other areas. nih.govgoogle.com The rigid bicyclic framework provides a well-defined three-dimensional structure that is desirable for various applications.
Future outlook should include expanding the utility of this scaffold into emerging fields:
Materials Science: Incorporating the rigid scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with novel thermal, mechanical, or porous properties.
Catalysis: The scaffold can be used to design novel bidentate or tridentate ligands for transition metal catalysts, potentially enabling new transformations or improving the selectivity of existing ones.
Chemical Probes: Derivatives functionalized with reporter groups (e.g., fluorophores, biotin) could be developed as chemical probes to study biological systems, similar to how related structures are used to probe enzyme interactions. evitachem.com
By pursuing these research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries and innovations across the chemical sciences.
Q & A
Basic Research Questions
Q. What spectroscopic methods are commonly used to characterize 3-Azabicyclo[3.3.1]nonan-7-ylmethanol and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Infrared (IR) spectroscopy are standard. For example, 1H NMR in CDCl3 reveals distinct chemical shifts for bridgehead protons (2.4–3.1 ppm) and hydroxyl groups (~1.8 ppm). IR spectra show characteristic C=O stretches (~1700 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹). Substituents like halogenated aryl groups introduce distinct splitting patterns in NMR and shifts in IR absorption .
Q. How are derivatives of this compound synthesized for initial pharmacological screening?
- Methodological Answer : Common routes include condensation reactions with substituted thienoyl hydrazones or aryl groups. For example, reacting the core structure with p-substituted phenyl groups (e.g., methoxy, chloro) under acidic conditions yields derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .
Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydroxyl radical (OH•) quenching methods are standard. Prepare solutions in methanol, measure absorbance at 517 nm (DPPH) or 510 nm (OH•), and calculate IC50 values. Positive controls like ascorbic acid are critical for validation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is essential. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), refinement to R1 < 0.05, and hydrogen bonding analysis to confirm bridgehead stereochemistry. SHELXPRO can interface with macromolecular refinement tools for complex derivatives .
Q. What mechanistic insights explain the regioselectivity of intramolecular aza-Prins cyclization in forming the bicyclic core?
- Methodological Answer : The reaction proceeds via carbocation intermediates stabilized by adjacent heteroatoms. For example, formic acid promotes cyclization by protonating the imine, directing carbocation formation at the 7-position. Computational studies (DFT) can map transition states, while deuterium labeling validates proton transfer pathways .
Q. How do substituents on the bicyclic scaffold influence bioactivity, and how can spectral contradictions be resolved?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -Br) enhance radical scavenging by stabilizing intermediate radicals (via resonance). Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic effects—variable-temperature NMR or 2D-COSY can differentiate conformational exchange from stereoisomerism .
Q. What strategies optimize the enantioselective synthesis of this compound analogs?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. For photocycloadditions, chiral templates like perhydrobenzoxazines direct [2+2] reactions to form enantiopure bicyclic systems .
Q. How can high-throughput phasing pipelines improve structural determination of complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
